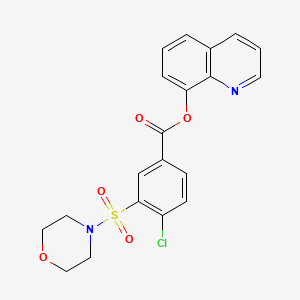

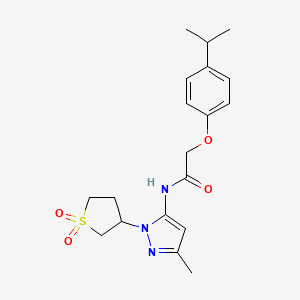

![molecular formula C20H23NO4 B2889485 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide CAS No. 1421484-40-3](/img/structure/B2889485.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in many bioactive compounds . Substituted cinnamides, which are structurally similar, have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds have been synthesized using computer-aided drug discovery approaches . For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized .Aplicaciones Científicas De Investigación

Anticonvulsant and Neuroprotective Effects

Research has been conducted on the design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. One study highlighted a compound, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, which showed promising results as an anticonvulsant with a median dose effectiveness in various models. Furthermore, this compound exhibited a significant neuroprotective effect by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a lead for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Urokinase Receptor Targeting for Breast Cancer Metastasis Inhibition

Another study focused on virtual screening targeting the urokinase receptor (uPAR), leading to the discovery of compounds that significantly inhibited breast cancer cell invasion, migration, and adhesion. These findings support the compound's potential in blocking angiogenesis and inducing apoptosis, marking it as a starting point for developing next-generation compounds to combat cancer metastasis (Wang et al., 2011).

Matrix Metalloproteinase Inhibitor for PET Imaging

The development of radiolabelled matrix metalloproteinase inhibitors, such as CGS 25966 derivatives, has been investigated for their potential in positron emission tomography (PET) imaging studies. These compounds demonstrate potent inhibition capabilities and have been adapted for fully automated radiosynthesis, highlighting their importance in diagnostic imaging and potential therapeutic applications (Wagner et al., 2011).

Anti-Inflammatory Activity from Myristica Fragrans

Compounds isolated from the seeds of Myristica fragrans, including new phenolics, have been evaluated for their anti-inflammatory activity. These compounds showed promising results against LPS-induced nitric oxide production in macrophage cells, indicating their potential therapeutic benefits in inflammation-related conditions (Cuong et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .

Mode of Action

The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a significant promotion of root growth in plants . This suggests that the compound has auxin-like physiological functions and is recognized by TIR1 .

Biochemical Pathways

The compound’s action on the auxin receptor TIR1 triggers a series of biochemical reactions that enhance root-related signaling responses . This results in the promotion of root growth in plants . The compound also down-regulates the expression of root growth-inhibiting genes .

Result of Action

The compound’s interaction with the auxin receptor TIR1 leads to enhanced root-related signaling responses . This results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . The compound also down-regulates the expression of root growth-inhibiting genes .

Action Environment

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-2-16(14-6-4-3-5-7-14)20(23)21-11-10-17(22)15-8-9-18-19(12-15)25-13-24-18/h3-9,12,16-17,22H,2,10-11,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTZDSPTHUBOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2889406.png)

![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889411.png)

![5-(3-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2889414.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2889415.png)

![6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B2889421.png)